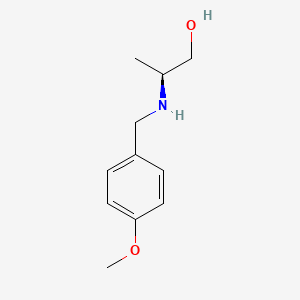

(S)-2-(4-methoxybenzylamino)propan-1-ol

概要

説明

“(S)-2-(4-methoxybenzylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO2 . The compound contains a methoxybenzylamino group attached to a propanol backbone. The “(S)” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon propanol backbone with a 4-methoxybenzylamino group attached. This group would consist of a benzene ring (a six-carbon ring) with a methoxy (OCH3) group attached at the 4-position and an amino (NH2) group attached to the benzyl position .科学的研究の応用

1. Structural and Spectroscopic Analysis

In a study conducted by Khalid et al. (2018), Schiff base derivatives related to (S)-2-(4-methoxybenzylamino)propan-1-ol were investigated. The research focused on structural and spectroscopic analysis, utilizing both experimental methods and density functional theory (DFT). This study provides insights into the molecular structure and electronic properties of compounds related to this compound, highlighting their potential applications in materials science and molecular engineering (Khalid et al., 2018).

2. Crystal Structure Elucidation

Rivera, Ríos-Motta, and Bolte (2022) synthesized a compound derived from 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and analyzed its crystal structure. Their work contributes to the understanding of molecular interactions and structural organization in solid-state chemistry, which can be crucial for designing new materials and pharmaceuticals (Rivera, Ríos-Motta, & Bolte, 2022).

3. Synthesis of Key Intermediates

Research by Wang Yong-mei (2007) discussed the synthesis of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for certain pharmaceuticals, from 1-(4-methoxyphenyl)propan-2-one. This study is significant for its contribution to the field of synthetic organic chemistry, particularly in the development of new methods for synthesizing complex molecules (Wang Yong-mei, 2007).

4. Enzymatic Transformation in Biodiesel Production

Modi et al. (2006) explored the use of propan-2-ol, a related compound, in the lipase-mediated transformation of vegetable oils into biodiesel. This research highlights the potential application of this compound and its derivatives in sustainable energy production, particularly in biodiesel synthesis (Modi, Reddy, Rao, & Prasad, 2006).

5. Oligoribonucleotide Synthesis

Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, which is structurally similar to this compound, as a new protecting group in the synthesis of oligoribonucleotides. This application is crucial in the field of molecular biology and genetic engineering for the synthesis of RNA and DNA sequences (Takaku & Kamaike, 1982).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)

![2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2661866.png)

![[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine](/img/structure/B2661867.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2661876.png)

![3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid](/img/structure/B2661877.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)